molecular formula C15H12N4O2 B2780152 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887866-43-5

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2780152
CAS No.: 887866-43-5
M. Wt: 280.287
InChI Key: FZNDNETZKHRPRS-UHFFFAOYSA-N
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Description

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-methyl group and a 1,3,4-oxadiazole ring, which is further substituted with a pyridin-4-yl group

Mechanism of Action

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with their targets through hydrogen bonding . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Substitution with pyridin-4-yl group: The oxadiazole ring is then functionalized with a pyridin-4-yl group through a nucleophilic substitution reaction.

    Formation of the benzamide core: The final step involves the acylation of the substituted oxadiazole with 3-methylbenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-4-yl and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is explored for its use in the development of new materials with specific properties, such as conductivity and fluorescence.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridin-4-yl group but lacks the oxadiazole ring.

    3-methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine: This compound features a pyrimidin-5-ylmethyl group instead of the oxadiazole ring.

    N-ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide: This compound has a similar benzamide core but different substituents.

Uniqueness

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide is unique due to the presence of the 1,3,4-oxadiazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-3-2-4-12(9-10)13(20)17-15-19-18-14(21-15)11-5-7-16-8-6-11/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNDNETZKHRPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(O2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330512
Record name 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815869
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

887866-43-5
Record name 3-methyl-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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